Diethyl cyclohex-3-ene-1,1-dicarboxylate
Overview
Description
Diethyl cyclohex-3-ene-1,1-dicarboxylate is an organic compound with the molecular formula C12H18O4. It is a diester derivative of cyclohexene, characterized by the presence of two ethyl ester groups attached to the cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl cyclohex-3-ene-1,1-dicarboxylate can be synthesized through the alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by a reaction with dichlorocarbene . The reaction conditions typically involve the use of a strong base such as sodium ethoxide in an anhydrous solvent like ethanol. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl cyclohex-3-ene-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Diethyl cyclohex-3-ene-1,1-dicarboxylate finds applications in several scientific research areas:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of polymers and other advanced materials due to its unique reactivity.
Mechanism of Action
The mechanism of action of diethyl cyclohex-3-ene-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The cyclohexene ring provides a stable framework that can undergo various transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Diethyl cyclohexane-1,1-dicarboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
Diethyl benzene-1,2-dicarboxylate: Contains an aromatic ring instead of a cyclohexene ring.
Diethyl cyclopent-3-ene-1,1-dicarboxylate: Similar structure but with a five-membered ring instead of a six-membered ring.
Uniqueness
Diethyl cyclohex-3-ene-1,1-dicarboxylate is unique due to the presence of the cyclohexene ring, which imparts distinct reactivity compared to its saturated or aromatic counterparts. The double bond in the cyclohexene ring allows for additional chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
diethyl cyclohex-3-ene-1,1-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-15-10(13)12(11(14)16-4-2)8-6-5-7-9-12/h5-6H,3-4,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDYSYLLIATOOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300517 | |
Record name | diethyl cyclohex-3-ene-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38511-09-0 | |
Record name | NSC137439 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl cyclohex-3-ene-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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